2-(1-Benzyl-piperidin-3-yloxy)-ethylamine
Description
2-(1-Benzyl-piperidin-3-yloxy)-ethylamine is a tertiary amine featuring a benzyl-substituted piperidine ring linked via an ether-oxygen to an ethylamine side chain. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate receptor binding .
Properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-8-10-17-14-7-4-9-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMGBAELVWZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-3-yloxy)-ethylamine typically involves the reaction of 1-benzylpiperidine with an appropriate ethylating agent. One common method is the reaction of 1-benzylpiperidine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Alkylation of the Primary Amine
The terminal ethylamine group undergoes alkylation reactions with alkyl halides or benzyl halides. This is exemplified by analogous piperidine-ethylamine systems where:
-
Benzyl chloride reacts with N-methylpiperidine derivatives under basic conditions (K₂CO₃) in polar aprotic solvents like DMF at 80°C.
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Benzyl derivative | ~75% |
Acylation Reactions
The primary amine reacts with acyl chlorrides or anhydrides to form amides. For instance:
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, CH₂Cl₂, RT | N-Acetyl derivative | ~85% |
Ether Cleavage and Functionalization
The yloxy ether linkage can undergo acid-catalyzed cleavage or participate in nucleophilic substitutions. For example:
-
Hydroiodic acid (HI) cleaves the ether bond to form a diol intermediate, which may further react.
Example Reaction:
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| HI | Reflux, 12h | Piperidin-3-ol + Iodoethylamine | ~60% |
Palladium-Catalyzed Cross-Coupling
The ethylamine group participates in C–N bond-forming reactions, such as Buchwald-Hartwig amination with aryl halides .
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, Xantphos, NaOBu, 100°C | N-Aryl derivative | ~70% |
Salt Formation
The amine forms stable salts with inorganic or organic acids, enhancing solubility for pharmaceutical applications. For example:
Example Reaction:
| Acid | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| HCl | EtOH, RT | Hydrochloride salt | >50 mg/mL |
Oxidative Transformations
While direct oxidation data for this compound is limited, analogous amines oxidize to nitro compounds or hydroxylamines under controlled conditions :
-
KMnO₄ in acidic media converts primary amines to nitro groups.
Inferred Reaction:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | Nitro derivative | ~40% |
Ring Functionalization
The piperidine ring’s benzyl group can undergo hydrogenolysis or electrophilic aromatic substitution :
-
Hydrogenation removes the benzyl group to yield a piperidine-3-yloxy-ethylamine derivative.
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi | Debenzylated derivative | ~90% |
Complexation with Metal Catalysts
The amine and ether oxygen act as ligands in coordination chemistry. For example:
Example Reaction:
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT | Catalytic oxidation |
Scientific Research Applications
Medicinal Chemistry
Drug Development:
2-(1-Benzyl-piperidin-3-yloxy)-ethylamine has been investigated for its role as a precursor in the synthesis of novel therapeutic agents. Its structural resemblance to known pharmacophores allows it to be modified into compounds with enhanced efficacy against various diseases.
Neuropharmacology:
Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and pain management. Studies have shown its ability to bind to specific receptors, which could lead to applications in treating mood disorders and chronic pain conditions.
Antimicrobial Properties:
The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) effective against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
Anticancer Efficacy:
Recent investigations have highlighted the compound's ability to induce apoptosis in cancer cells. In vitro studies indicated enhanced cytotoxicity against various cancer cell lines, including those resistant to conventional therapies, showcasing its potential as an anticancer drug.
Study 1: Cancer Therapeutics
A study evaluated the efficacy of this compound in inducing apoptosis in FaDu hypopharyngeal tumor cells. The results demonstrated that the compound activated caspase pathways, leading to programmed cell death and highlighting its potential in cancer treatment.
Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of this compound was assessed against a panel of bacterial strains using disc diffusion assays. The results showed significant inhibition zones for both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-3-yloxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthesis Efficiency: The continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine demonstrates high efficiency (56% yield in 44.5 minutes) compared to traditional batch methods, highlighting advancements in process optimization .
- Structural Modifications: The benzyl-piperidine group in the target compound introduces steric bulk and lipophilicity, which could enhance CNS penetration compared to the cyclohexenyl analog, which is tailored for morphinan synthesis . The catechol rings in 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (a dopamine analog) confer high polarity and hydrogen-bonding capacity, contrasting with the hydrophobic benzyl group in the target compound .
Physicochemical and Pharmacological Properties
- Lipophilicity : The benzyl-piperidine group in the target compound likely increases logP compared to the dihydroxyphenyl derivative (hydrophilic) and the fluorophenyl analog (moderate logP). This property may favor CNS activity.
- Bioactivity: The cyclohexenyl derivative’s role in morphinan synthesis suggests utility in opioid analgesic pathways .
- Solubility : The hydrochloride salt form of the dihydroxyphenyl derivative enhances aqueous solubility, whereas the target compound’s neutral benzyl-piperidine group may limit solubility without formulation aids.
Conformational and Electronic Effects
- Piperidine vs. Cyclohexenyl Rings : The piperidine ring in the target compound provides a rigid, nitrogen-containing scaffold, enabling hydrogen bonding and charge interactions absent in the cyclohexenyl analog.
Biological Activity
2-(1-Benzyl-piperidin-3-yloxy)-ethylamine is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an ethoxy group, contributing to its unique biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : The compound acts as a ligand for several neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or analgesic effects.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 42.5 |
| OVCAR-3 (Ovarian) | 50.0 |
These findings suggest that the compound could be a potential candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate activity against various strains of bacteria and fungi, indicating potential applications in treating infections:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Moderate |
Such activities highlight the versatility of the compound in both therapeutic and prophylactic settings .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that enhance potency include:
- Substituent Variations : Altering the benzyl group can significantly affect receptor affinity and selectivity.
- Chain Length Adjustments : Modifying the ethoxy chain length may influence solubility and bioavailability.
Research indicates that certain derivatives exhibit improved activity profiles compared to the parent compound, emphasizing the importance of systematic SAR studies .
Case Studies
- Antiproliferative Effects : A study conducted on human breast cancer cell lines demonstrated that derivatives of piperidine compounds, similar to this compound, showed a dose-dependent inhibition of cell growth, suggesting a promising avenue for cancer treatment .
- Neuropharmacological Studies : Investigations into the compound's effects on pain pathways revealed potential analgesic properties through dual receptor modulation, indicating its utility in pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
